1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine is an organic compound that features a piperidine ring attached to a 4,5-dimethoxy-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine typically involves the nitration of 1,4-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperidine under reflux conditions. The reaction yields this compound as a product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Piperidine, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: 1-[(4,5-Dimethoxy-2-aminophenyl)methyl]piperidine.
Oxidation: Products depend on the extent of oxidation, potentially leading to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dimethoxy-4-nitrophenyl)methyl]piperidine: Similar structure but different positioning of the nitro group.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used for protection of amines and in nucleotide synthesis.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Another derivative with different functional groups.
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-13-8-11(10-15-6-4-3-5-7-15)12(16(17)18)9-14(13)20-2/h8-9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIRPRAEQBAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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